Antibiotic C 076A(sub 2a)

Description

Historical Discovery and Isolation of the C-076 Complex

The journey to the discovery of the C-076 complex began in the early 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck & Co., Inc. in the USA. nih.govresearchgate.net In 1974, a soil sample from Ito City, Shizuoka Prefecture, Japan, yielded a novel actinomycete microorganism. wikipedia.orgresearchgate.netdsmz.de This isolate, later named Streptomyces avermitilis, was sent to Merck Sharp and Dohme Research Laboratories for screening. wikipedia.orgnih.gov

In 1975, fermentation products from this microorganism, designated C-076, demonstrated significant activity against the nematode Nematospiroides dubius in mice. acs.orgresearchgate.net This led to the isolation and characterization of the active principles, a family of eight related compounds named avermectins. acs.orgnih.gov The isolation process involved extraction from the mycelia with acetone, followed by solvent partition and adsorption on granular carbon. acs.org

The initial fermentation yields were modest, with the third fermentation estimated to contain a minimum of 9 µg/mL of the total avermectin (B7782182) complex. acs.orgscribd.com However, through medium improvement and the selection of a high-producing isolate (MA-4848), the yield was significantly increased to nearly 500 µg/mL. acs.org The discovery was a landmark achievement, recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura for their work on avermectin. nih.gov

Classification and Nomenclature of Antibiotic C-076A₂ₐ

The C-076 complex, or avermectins, is comprised of four major components (A₁, A₂, B₁, B₂) and four minor components. nih.gov Each of these exists as a pair of "a" and "b" homologs. wikipedia.org Thus, the eight identified avermectins are A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. plos.org

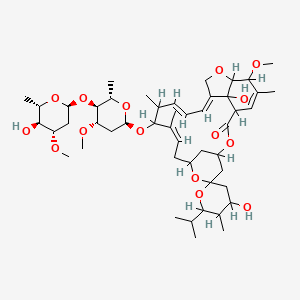

Antibiotic C-076A₂ₐ is scientifically known as avermectin A₂ₐ. cymitquimica.compharmaffiliates.com Its chemical structure is complex, featuring a 16-membered macrocyclic lactone ring. ontosight.ai The systematic name for Avermectin A₂ₐ is (23S)-22,23-Dihydro-23-hydroxyavermectin A1a. cymitquimica.compharmaffiliates.com

The different components of the avermectin complex vary at specific positions on the molecule:

C-5: Can have a hydroxy or methoxy (B1213986) group. acs.org

C-22–C-23: Can have a double bond or a hydrated form. acs.org

C-25: Can have an isopropyl or sec-butyl group. acs.org

These structural differences give rise to the eight distinct but related avermectin compounds. nih.gov

Table 1: Avermectin Components and Homologs

| Major Component | "a" Homolog | "b" Homolog |

| A₁ | Avermectin A1a | Avermectin A1b |

| A₂ | Avermectin A2a | Avermectin A2b |

| B₁ | Avermectin B1a | Avermectin B1b |

| B₂ | Avermectin B2a | Avermectin B2b |

Production Organism: Streptomyces avermitilis Research History

The bacterium responsible for producing the C-076 complex is Streptomyces avermitilis. acs.orgwikipedia.org When first isolated, its characteristics, including a brownish-gray spore mass, smooth spore surface, and spiral sporophores, distinguished it from previously described Streptomyces species. acs.orgscribd.com The name avermitilis was chosen, signifying its ability to "separate from worms". acs.org The type strain is designated as MA-4680 in the Merck culture collection and NRRL 8165. acs.orgatcc.orgscispace.com

S. avermitilis is a Gram-positive, filamentous bacterium belonging to the class Actinobacteria. creative-biogene.com It has become a subject of extensive research, not only for its production of avermectins but also as a model organism for studying secondary metabolism in Streptomyces. creative-biogene.com

Significant research efforts have been dedicated to enhancing avermectin production. These include:

Strain Improvement: Selection of high-producing isolates, such as MA-4848, has dramatically increased yields. acs.org

Fermentation Optimization: Modifications to the fermentation medium, including the optimization of carbon and nitrogen sources and the addition of precursors like acetate (B1210297) and propionate (B1217596), have led to improved production titers. nih.gov For instance, the addition of 0.8% (w/w) propionate at 24 hours of cultivation resulted in a 12.8–13.8% improvement in avermectin B1a production. nih.gov

Genetic Engineering: With the sequencing of the complete S. avermitilis genome, researchers have gained insights into the avermectin biosynthetic gene cluster, which spans 82 kb. nih.govplos.org This has opened avenues for metabolic engineering and synthetic biology approaches to further increase production. nih.gov The genome has been found to contain at least 38 secondary metabolic gene clusters. creative-biogene.com

The commercialization of avermectins began in 1985 by Merck Sharp & Dohme Research Laboratories, the Kitasato Institute, and Kitasato University. nih.gov

Properties

CAS No. |

65195-54-2 |

|---|---|

Molecular Formula |

C48H74O15 |

Molecular Weight |

891.1 g/mol |

IUPAC Name |

(10Z,14E,16E)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15-,31-14+/t25?,28?,29-,30-,32?,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1 |

InChI Key |

QUTFLJHOCPQPEW-JNWFQUTPSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)CC(C(C(O7)C(C)C)C)O)O)C)C)OC)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic C 076A2a |

Origin of Product |

United States |

Mechanisms of Action of Antibiotic C 076a Sub 2a

Molecular Targets and Binding Dynamics

The principal molecular target for Antibiotic C-076A₂a and other avermectins is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel found exclusively in the nerve and muscle cells of protostome invertebrates, such as nematodes and arthropods. wikipedia.orgfrontiersin.orgnih.govaopwiki.org These channels are absent in vertebrates, a key factor in the selective toxicity of avermectins. nih.govfrontiersin.org

Avermectins act as positive allosteric modulators of GluCls. nih.gov Instead of binding to the same site as the endogenous ligand, glutamate, they bind to a distinct allosteric site located in the transmembrane domain, at the interface between adjacent subunits. nih.govnih.govresearchgate.net This binding event promotes the opening of the channel pore. researchgate.net The interaction is characterized by high affinity and is considered essentially irreversible or very slowly reversible. nih.govnih.govresearchgate.net This leads to a prolonged activation of the GluCl channel, where it opens slowly but remains open for an extended period, fundamentally altering the cell's electrical activity. nih.govresearchgate.net

While GluCls are the primary target, avermectins can also interact with other ligand-gated ion channels, particularly at higher concentrations. frontiersin.org Minor effects have been noted on gamma-aminobutyric acid (GABA) receptors, which are also chloride channels. nih.govnih.gov However, the affinity for GluCls is significantly higher, and this interaction is responsible for the compound's primary therapeutic and toxic effects in invertebrates. wikipedia.org

| Target Receptor | Receptor Type | Binding Site | Binding Dynamics | Primary Organisms Affected |

|---|---|---|---|---|

| Glutamate-Gated Chloride Channel (GluCl) | Ligand-Gated Ion Channel | Allosteric site at the transmembrane subunit interface nih.govresearchgate.net | High-affinity, slowly reversible/irreversible agonist nih.govnih.govresearchgate.net | Invertebrates (Nematodes, Arthropods) wikipedia.org |

| GABA-A Receptor | Ligand-Gated Ion Channel | Allosteric site, partially shared with picrotoxin (B1677862) and pentobarbital (B6593769) nih.gov | Potentiates GABA-gated currents (minor effect) nih.govnih.gov | Invertebrates and Vertebrates |

Cellular and Subcellular Effects on Target Organisms

The binding of Antibiotic C-076A₂a to GluCls triggers a cascade of events at the cellular and subcellular levels. The prolonged opening of these channels leads to a significant influx of chloride ions (Cl⁻) into the nerve and muscle cells, following their electrochemical gradient. wikipedia.orgnih.govaopwiki.org

This influx of negatively charged ions causes hyperpolarization of the cell membrane, making the cell interior more negative. nih.govnih.gov The state of hyperpolarization effectively blocks the transmission of electrical signals, as it becomes much more difficult for the cell to reach the threshold potential required to fire an action potential. wikipedia.orgnih.gov This disruption of neurotransmission is the core cellular mechanism behind the compound's efficacy.

Physiological and Behavioral Disruptions Induced by C-076A₂a

The cellular effects of Antibiotic C-076A₂a translate directly into profound physiological and behavioral disruptions in target organisms. The hyperpolarization and subsequent blockage of electrical signaling in nerve and muscle cells result in a flaccid paralysis of the invertebrate. nih.govnih.gov

This paralysis affects multiple physiological systems. A key impact is on the pharyngeal muscles of nematodes, which are crucial for feeding. nih.govresearchgate.net Paralysis of the pharynx prevents the parasite from pumping food, leading to starvation and eventual death. nih.gov Similarly, paralysis of somatic muscles inhibits locomotion, preventing the organism from moving, escaping threats, or reproducing. frontiersin.orgnih.gov In filarial nematodes, avermectins have also been shown to inhibit reproductive processes, suppressing the production and release of microfilariae by adult female worms. nih.govnih.gov

These physiological disruptions manifest as clear behavioral changes.

Locomotor Impairment : Studies on various invertebrates have documented a significant reduction in movement. In the freshwater oligochaete Lumbriculus variegatus, ivermectin inhibited swimming, crawling, and reversal behaviors in a concentration-dependent manner. nih.govresearchgate.net

Sensory and Foraging Disruption : In non-target organisms like dung beetles (Scarabaeus cicatricosus), sublethal doses of ivermectin have been shown to cause sensory and locomotor disorders, impairing their sense of smell and ability to move, which are critical for finding food and mates. nih.gov

Developmental and Reproductive Inhibition : Exposure to avermectins can negatively impact the life cycle of insects. In larvae of noctuid moths, it led to reduced pupal weight and survival. mdpi.com In aphids, it inhibited the successful establishment of colonies. mdpi.com

| Effect Type | Specific Disruption | Affected Organism(s) | Reference |

|---|---|---|---|

| Physiological | Flaccid paralysis of neuromuscular systems | Nematodes, Arthropods | nih.govnih.gov |

| Inhibition of pharyngeal pumping (feeding) | Nematodes | nih.govresearchgate.net | |

| Inhibition of microfilariae production | Filarial worms | nih.gov | |

| Behavioral | Inhibition of swimming, crawling, and reversal | Oligochaetes (L. variegatus) | nih.gov |

| Decreased olfactory and locomotor capacity | Dung Beetles (S. cicatricosus) | nih.gov | |

| Reduced pupal weight/survival, inhibited colony establishment | Moths, Aphids | mdpi.com |

Comparative Analysis with Other Antimicrobial Mechanisms

The mechanism of action of Antibiotic C-076A₂a is distinct from that of many other classes of antimicrobial and insecticidal compounds.

Versus Classical Antibiotics : Unlike macrolide or polyene antibiotics, which target bacterial ribosomes or fungal cell membranes, respectively, avermectins lack significant antibacterial or antifungal activity. wikipedia.orgnih.gov Their action is highly focused on the nervous systems of invertebrates.

Versus Organophosphate Insecticides : Organophosphates and carbamates act by inhibiting the enzyme acetylcholinesterase. wikipedia.org This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synapse, causing constant nerve stimulation (spastic paralysis). This is the opposite of the flaccid paralysis induced by avermectins, which block nerve stimulation by hyperpolarizing the cells. nih.govwikipedia.org

Versus Benzodiazepines and Barbiturates : These compounds also act on chloride channels, specifically the GABA-A receptors present in vertebrates. nih.gov Like avermectins, they are positive allosteric modulators that enhance the influx of chloride ions. However, they bind to different sites on the GABA-A receptor, and their primary targets and therapeutic uses are completely different. A comparative study showed that while avermectin (B7782182) B1a and pentobarbital (a barbiturate) both potentiate GABA receptor binding, their effects were not additive, suggesting different, though possibly overlapping, allosteric sites of action. nih.gov

Versus Milbemycins : The milbemycins are another class of macrocyclic lactones that are structurally related to the avermectins. nih.gov They share a similar mechanism of action, also targeting invertebrate-specific glutamate-gated chloride channels. nih.gov While their mode of action is considered to be less understood than that of the avermectins, their high affinity for GluCls confirms they operate through a similar pathway of inducing flaccid paralysis in parasites. nih.gov

Biosynthesis and Metabolic Engineering of C 076a Sub 2a

Biosynthetic Pathway Elucidation in Streptomyces avermitilis

The biosynthesis of the avermectin (B7782182) family, including C-076A(sub 2a), has been extensively studied through labeling studies, analysis of blocked mutants, and sequencing of the biosynthetic gene cluster in Streptomyces avermitilis. elsevierpure.comnih.gov The pathway can be broadly divided into three main stages: the formation of the initial aglycone, post-polyketide modifications of the aglycone, and finally, glycosylation. kitasato-u.ac.jpacs.org

Aglycone Formation : The core structure of Avermectin B2a is a polyketide, synthesized by a Type I polyketide synthase (PKS). wikipedia.orgmdpi.com This process begins with a specific starter unit. For the "b" series of avermectins, like B2a, the starter unit is isobutyryl-CoA, derived from the amino acid L-valine. wikipedia.orgmdpi.com The PKS enzyme complex, comprising four large proteins (AVES 1, 2, 3, and 4), then sequentially adds seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA) to elongate the polyketide chain. wikipedia.orgresearchgate.net The final polyketide chain is released from the PKS thioesterase domain through the formation of an intramolecular cyclic ester, creating the 16-membered macrolide ring. wikipedia.org

Aglycone Modification : Following the initial cyclization, the aglycone undergoes a series of enzymatic modifications to become the mature avermectin aglycone. kitasato-u.ac.jpacs.org Key steps include the formation of a furan (B31954) ring between carbons C6 and C8 by the enzyme AveE, a cytochrome P450 monooxygenase. wikipedia.orgkitasato-u.ac.jp Subsequently, the keto group at the C5 position is reduced to a hydroxyl group by AveF, an NAD(P)H-dependent ketoreductase. wikipedia.orgkitasato-u.ac.jp The key difference between the "1" and "2" components of the avermectin family lies at the C22-C23 position. For Avermectin B2a, a hydroxyl group is present at C23, resulting from the hydration of a C22-C23 double bond, a reaction influenced by the AveC protein. wikipedia.orgkitasato-u.ac.jpmdpi.com

Glycosylation : The final step in the biosynthesis of Avermectin B2a is the attachment of a disaccharide moiety to the C13 hydroxyl group of the aglycone. nih.govmdpi.com The sugar is L-oleandrose. The genes responsible for the synthesis of the activated sugar donor, dTDP-L-oleandrose, and the glycosyltransferase that attaches the sugars are located within the ave gene cluster. wikipedia.org Specifically, the aveBI gene is responsible for the glycosylation of the aglycone. wikipedia.orgmdpi.com

Key Enzymes and Genes Involved in C-076A(sub 2a) Synthesis

The biosynthesis of Avermectin B2a is governed by a large gene cluster in S. avermitilis, spanning approximately 90 kbp. acs.org This cluster contains the structural genes for the PKS and tailoring enzymes, as well as regulatory genes. kitasato-u.ac.jp

Table 1: Key Genes and Enzymes in Avermectin B2a Biosynthesis

| Gene(s) | Enzyme/Protein | Function in Avermectin B2a Biosynthesis |

| aveA1, aveA2, aveA3, aveA4 | Avermectin Polyketide Synthase (AVES 1-4) | Catalyzes the assembly of the 16-membered macrocyclic lactone core from an isobutyryl-CoA starter unit and malonyl-CoA/methylmalonyl-CoA extender units. wikipedia.orgkitasato-u.ac.jp |

| aveC | Dehydratase-modifying protein | Influences the processing of the C22-C23 position, leading to the formation of the "2" series components (like B2a) which possess a C23-hydroxyl group. wikipedia.orgmdpi.com |

| aveD | C5 O-methyltransferase | This enzyme is non-functional or has low activity for B-series avermectins, resulting in a hydroxyl group at the C5 position. It converts B components to A components. kitasato-u.ac.jpacs.org |

| aveE | Cytochrome P450 monooxygenase | Catalyzes the formation of the bicyclic spiroketal system (furan ring) between C6 and C8. wikipedia.orgkitasato-u.ac.jp |

| aveF | C5 ketoreductase | Reduces the keto group at the C5 position to a hydroxyl group. wikipedia.orgkitasato-u.ac.jp |

| aveBI-BVIII | Glycosylation enzymes | Responsible for the synthesis of the sugar dTDP-L-oleandrose and its subsequent attachment to the C13 position of the aglycone. wikipedia.orgmdpi.com |

| aveR | Regulatory protein | A cluster-situated activator gene that positively regulates the transcription of other biosynthetic genes. asm.orgnih.gov |

Genetic Manipulation Strategies for Enhanced Biosynthesis

One key approach is the manipulation of transcriptional regulators. For instance, SAV3619, named AveT, was identified as a TetR-family transcriptional regulator that activates avermectin production. asm.orgnih.gov Overexpression of aveT led to a significant increase in avermectin yields. asm.orgnih.gov Conversely, AveT represses a gene designated aveM, which encodes a putative efflux pump that negatively affects avermectin production; deleting aveM also resulted in higher titers. asm.orgnih.gov

Another successful strategy is to increase the pool of acyl-CoA precursors required for the PKS. researchgate.net Overexpression of genes from the β-oxidation pathway, such as fadD and fadAB, has been shown to increase the supply of these building blocks, leading to enhanced avermectin B1a production, a strategy that could similarly boost B2a levels. nih.gov Additionally, deleting competing polyketide synthase (PKS) gene clusters can redirect precursors like malonyl-CoA and methylmalonyl-CoA towards avermectin synthesis, thereby increasing production. mdpi.comglobethesis.com

Table 2: Genetic Engineering Strategies for Enhanced Avermectin Production

| Strategy | Gene(s) Manipulated | Effect on Avermectin Biosynthesis |

| Overexpression of Positive Regulators | aveT (SAV3619) | Activates transcription of the activator gene aveR, indirectly stimulating overall avermectin production. asm.orgnih.gov |

| afsR2 | A pleiotropic regulator that, when introduced from S. lividans, increases avermectin production. nih.gov | |

| Deletion of Negative Regulators | aveM (sav_7490) | Deletion of this target gene of AveT, which has a negative effect, leads to increased avermectin levels. asm.orgnih.gov |

| sig6 | Deletion of this sigma factor gene resulted in a 2- to 2.7-fold increase in avermectin production compared to the wild-type. nih.gov | |

| Enhancing Precursor Supply | fadD, fadAB | Overexpression increases the supply of acyl-CoA precursors through the β-oxidation pathway, boosting titers. nih.gov |

| pks clusters (e.g., rpp) | Deletion of competing PKS gene clusters reduces the drain on common precursors like malonyl-CoA, enhancing avermectin yield. mdpi.com | |

| Engineering Transport Systems | malEFG | Overexpression of the maltose (B56501) ABC transporter enhanced starch utilization, leading to increased avermectin production. researchgate.net |

Metabolic Flux Analysis for Optimized C-076A(sub 2a) Production

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the flow of metabolites through a cell's intricate metabolic network. nih.govnih.gov In the context of S. avermitilis, MFA can identify bottlenecks and inefficient pathways that limit the production of Avermectin B2a. metalyticsbio.com By understanding the carbon flux distribution, researchers can rationally design genetic modifications to redirect metabolic resources towards the desired product. nih.gov

The primary goal of applying MFA to S. avermitilis is to maximize the intracellular pools of the key precursors for Avermectin B2a synthesis: isobutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA. researchgate.net MFA, particularly 13C-MFA which uses stable isotope tracers, provides a detailed map of carbon flow from primary carbon sources (like glucose) through central carbon metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle) to these essential building blocks. nih.gov

For example, MFA can reveal if a significant portion of the carbon is being diverted to competing secondary metabolite pathways or biomass formation instead of avermectin biosynthesis. mdpi.com This quantitative data allows engineers to pinpoint specific enzymes or pathways to target for upregulation or downregulation. ameslab.gov If MFA reveals a limited supply of methylmalonyl-CoA, strategies such as overexpressing propionyl-CoA carboxylase or introducing heterologous pathways could be implemented and their effects subsequently verified. nih.gov By iteratively applying MFA and targeted genetic engineering, the metabolic network of S. avermitilis can be systematically optimized for the high-level production of Avermectin B2a. nih.govmetalyticsbio.com

Mechanisms of Resistance to Antibiotic C 076a Sub 2a

Biochemical and Molecular Basis of Resistance Development

The development of resistance to Antibiotic C-076A(sub 2a) in helminths is a complex process involving several biochemical and molecular adaptations. These mechanisms primarily revolve around alterations in the drug's target site, enhanced drug efflux, and increased metabolic detoxification.

The primary target of macrocyclic lactones, including C-076A(sub 2a), is the glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. nih.govbohrium.com The binding of the antibiotic to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and ultimately leading to paralysis and death of the parasite. Resistance can arise from changes in the drug receptor sites that reduce the binding affinity of the antibiotic or diminish the functional consequences of binding. nih.gov A primary mechanism of resistance is the loss of receptors or a decrease in the affinity of the target site for the drug. nih.govbohrium.comresearchgate.net

Another significant mechanism of resistance is the upregulation of cellular efflux pumps, particularly P-glycoproteins (P-gps). nih.gov These transmembrane proteins actively transport a wide range of substrates, including drugs, out of the cells, thereby reducing the intracellular concentration of the anthelmintic at its target site. Over-expression of P-gps has been observed in ivermectin-selected strains of the parasitic nematode Haemonchus contortus.

Furthermore, an increase in the metabolic detoxification of the drug can also contribute to resistance. nih.gov Parasites may evolve enhanced enzymatic pathways that metabolize and inactivate the antibiotic before it can reach its target.

Table 1: Key Biochemical and Molecular

| Mechanism | Description | Key Molecules Involved |

| Target Site Modification | Alterations in the structure of glutamate-gated chloride channels reduce the binding affinity of the antibiotic. nih.govnih.gov | Glutamate-gated chloride channel (GluCl) subunits |

| Increased Drug Efflux | Upregulation of transporter proteins that actively pump the antibiotic out of the parasite's cells. nih.gov | P-glycoproteins (P-gps) |

| Enhanced Metabolism | Increased activity of enzymes that metabolize and detoxify the antibiotic. nih.gov | Metabolic enzymes (e.g., cytochrome P450s) |

Genetic Determinants of Resistance in Target Populations

The biochemical changes leading to resistance are underpinned by genetic modifications within the parasite population. Resistance is a heritable trait, and the genes conferring resistance are present in the parasite population even before the first use of the drug. nih.gov The selection pressure exerted by repeated anthelmintic treatments leads to an increase in the frequency of these resistance-conferring genes.

Mutations in the genes encoding the subunits of glutamate-gated chloride channels are strongly associated with resistance. nih.gov For example, in the model organism Caenorhabditis elegans, simultaneous mutations in three GluCl genes, avr-14, avr-15, and glc-1, are required to confer a high level of resistance to ivermectin, a closely related compound. nih.govresearchgate.net While mutations in the orthologous genes in parasitic nematodes have been investigated, the exact genetic basis of resistance can be complex and vary between species. biorxiv.org

In the cattle nematode Cooperia oncophora, genetic analysis has suggested an association between the C. oncophora GluClα3 gene and ivermectin resistance. mcgill.ca Similarly, in Haemonchus contortus, selection at an α subunit GluCl gene has been linked to ivermectin resistance. mcgill.ca However, it is important to note that candidate genes for ivermectin resistance identified in C. elegans have not always been directly correlated with resistance in parasitic nematodes. researchgate.net

Genetic mapping studies in Haemonchus contortus have identified a major locus for ivermectin resistance that is common between geographically and genetically distinct strains. biorxiv.org This indicates that while the specific mutations may vary, the underlying genetic architecture of resistance can be conserved.

Table 2: Genetic Basis of Resistance to Macrocyclic Lactones

| Organism | Associated Genes/Loci | Role in Resistance |

| Caenorhabditis elegans | avr-14, avr-15, glc-1 | Encode GluCl subunits; simultaneous mutations confer high resistance. nih.govresearchgate.net |

| Haemonchus contortus | GluClα3B subunit gene | Association with ivermectin resistance. mcgill.ca |

| Major resistance locus on chromosome V | A single genomic locus strongly associated with ivermectin resistance. biorxiv.org | |

| Cooperia oncophora | GluClα3 gene | Statistical association with ivermectin resistance. mcgill.ca |

Emergence and Spread of C-076A(sub 2a) Resistance

The emergence of resistance to Antibiotic C-076A(sub 2a) is a significant concern in livestock production worldwide. Resistance to doramectin (B1670889), the common name for this antibiotic, has been reported in various gastrointestinal roundworms affecting cattle, sheep, and goats. parasitipedia.net This is often a case of side resistance, where resistance developed against one macrocyclic lactone, like ivermectin, confers resistance to others in the same class, including doramectin. msdvetmanual.com

Factors contributing to the rapid development and spread of anthelmintic resistance include:

Frequent and repeated use of the same class of anthelmintics: This creates strong selection pressure for resistant parasites. nih.govresearchgate.net

Underdosing: Administering a suboptimal dose of the drug can allow partially resistant parasites to survive and reproduce. researchgate.netboehringer-ingelheim.com

Treatment of all animals in a herd or flock simultaneously: This eliminates the susceptible parasite population, leaving only the resistant ones to reproduce. researchgate.net

Introduction of resistant parasites into a susceptible population: This can occur through the movement of infected animals between farms.

Resistance in gastrointestinal nematodes of cattle to macrocyclic lactones, including ivermectin and doramectin, has been documented in Europe and North America. nih.govunl.edu The prevalence of resistance can vary geographically and is often linked to the intensity of anthelmintic use.

Strategies to Mitigate or Overcome Resistance

Given the limited number of available anthelmintic classes, preserving the efficacy of existing drugs like Antibiotic C-076A(sub 2a) is crucial. boehringer-ingelheim.com Several strategies can be implemented to mitigate the development and spread of resistance:

Integrated Parasite Management: This approach combines chemical control with non-chemical methods such as pasture management (e.g., rotational grazing) and reduced stocking density to minimize the need for anthelmintic treatments. boehringer-ingelheim.comfda.gov

Drug Rotation and Combination Therapy: Alternating between different classes of anthelmintics can help to reduce the selection pressure for resistance to any single class. parasitipedia.net Combination therapy, where two drugs with different modes of action are administered simultaneously, is another effective strategy. boehringer-ingelheim.com The rationale is that it is less likely for a parasite to have resistance to both drugs. boehringer-ingelheim.com

Proper Dosing and Administration: Ensuring that animals receive the correct dose of the anthelmintic based on their body weight is critical to prevent underdosing. boehringer-ingelheim.com

Quarantine and Testing: New animals should be quarantined and tested for resistant parasites before being introduced to a herd to prevent the spread of resistance.

By implementing these strategies, the development of resistance to Antibiotic C-076A(sub 2a) can be slowed, extending the useful lifespan of this important anthelmintic.

Table 3: Strategies to Mitigate Anthelmintic Resistance

| Strategy | Principle | Example |

| Integrated Parasite Management | Reduce reliance on chemical treatments through husbandry practices. boehringer-ingelheim.comfda.gov | Pasture rotation, managing manure. fda.gov |

| Drug Rotation/Combination | Use different drug classes to avoid continuous selection pressure from one class. parasitipedia.netboehringer-ingelheim.com | Alternating between macrocyclic lactones, benzimidazoles, and levamisole. |

| Targeted Selective Treatment (TST) | Treat only a subset of animals to maintain a refugium of susceptible parasites. msdvetmanual.comboehringer-ingelheim.com | The FAMACHA system for identifying anemic sheep and goats for treatment. msdvetmanual.com |

| Proper Dosing | Ensure effective drug concentration to kill susceptible and partially resistant parasites. boehringer-ingelheim.com | Accurate weight-based dosing. |

| Quarantine | Prevent the introduction of resistant parasites into a clean herd. | Testing and treating new animals before introduction. |

Preclinical Efficacy Studies of Antibiotic C 076a Sub 2a

In Vitro Efficacy Assessments in Microbial Systems

The in vitro efficacy of avermectins, including compounds structurally related to Avermectin (B7782182) A2a, has been extensively evaluated against various parasites, demonstrating significant effects on their viability and motility. These studies are crucial for establishing baseline activity and understanding the mechanism of action.

Research on the plant-parasitic nematode Meloidogyne incognita showed that Avermectin B2a rapidly impairs locomotor activity of the second-stage juveniles. researchgate.net Another study quantified the lethal concentrations (LC50) of abamectin (B1664291) (a mixture of Avermectin B1a and B1b) against M. incognita and Rotylenchulus reniformis. For M. incognita, the LC50 was 1.56 µg/ml after a 2-hour exposure, while for R. reniformis, it was significantly higher at 32.9 µg/ml, indicating species-specific sensitivity. nih.gov Mortality for both species reached near 100% after a 24-hour exposure to a concentration of 21.5 µg/ml. nih.gov

Further studies on cyst nematodes, including Globodera pallida and Heterodera carotae, demonstrated the dose-dependent efficacy of an abamectin formulation. At an exposure of 384 hours, the LC50 values for G. pallida and H. carotae were 2.9 µg/ml and 3.6 µg/ml, respectively, highlighting the compound's potent nematicidal effects. usamv.ro

The table below summarizes the in vitro efficacy of avermectin compounds against various nematode species.

Table 1: In Vitro Efficacy of Avermectins Against Nematodes| Compound | Target Organism | Key Finding |

|---|---|---|

| Avermectin B2a | Meloidogyne incognita (J2 stage) | Rapidly impaired locomotor activity. researchgate.net |

| Abamectin | Meloidogyne incognita | LC50 of 1.56 µg/ml (2-hour exposure). nih.gov |

| Abamectin | Rotylenchulus reniformis | LC50 of 32.9 µg/ml (2-hour exposure). nih.gov |

| Abamectin | Globodera pallida | LC50 of 2.9 µg/ml (384-hour exposure). usamv.ro |

| Abamectin | Heterodera carotae | LC50 of 3.6 µg/ml (384-hour exposure). usamv.ro |

Efficacy Evaluation in Invertebrate Model Organisms

The efficacy of the avermectin class extends to a wide range of invertebrate pests, including insects and mites. Laboratory and field studies have confirmed the potent insecticidal and acaricidal properties of these compounds.

Derivatives of Avermectin B2a have shown significant insecticidal activity against species such as the peach aphid (Myzus persicae), the carmine (B74029) spider mite (Tetranychus cinnabarinus), and the nematode Caenorhabditis elegans. rsc.org In one study, a novel Avermectin B2a derivative demonstrated superior efficacy against T. cinnabarinus and the armyworm Mythimna separata, with LC50 values of 0.0067 mg/L and 0.047 mg/L, respectively, which were more potent than the parent avermectin compound. acs.org

Doramectin (B1670889), a structurally related avermectin, has been evaluated for its efficacy against various ectoparasites. In studies on cattle, doramectin was 100% effective against infestations of the lice species Linognathus vituli, Haematopinus eurysternus, and Solenopotes capillatus, and the mite species Psoroptes bovis and Sarcoptes scabiei. nih.gov It also demonstrated an 82% reduction in infestations of the biting louse Damalinia bovis. nih.gov

The following table presents data on the efficacy of avermectins against various invertebrate models.

Table 2: Efficacy of Avermectins in Invertebrate Models| Compound | Model Organism | Efficacy Finding |

|---|---|---|

| Avermectin B2a Derivative | Tetranychus cinnabarinus | LC50 of 0.0067 mg/L. acs.org |

| Avermectin B2a Derivative | Mythimna separata | LC50 of 0.047 mg/L. acs.org |

| Doramectin | Psoroptes bovis (Cattle Mite) | 100% efficacy in eliminating infestations. nih.gov |

| Doramectin | Sarcoptes scabiei (Cattle Mite) | 100% efficacy in eliminating infestations. nih.gov |

| Doramectin | Linognathus vituli (Cattle Louse) | 100% efficacy in eliminating infestations. nih.gov |

Efficacy in Mammalian Preclinical Models (excluding human trial data)

Preclinical studies in mammalian models have been essential for confirming the in vivo anthelmintic and ectoparasiticidal efficacy of avermectins like doramectin. These studies typically involve experimentally or naturally infected animals to assess the reduction in parasite burdens.

In cattle, doramectin has demonstrated high efficacy against a broad spectrum of gastrointestinal nematodes. A series of 28 controlled studies showed that doramectin was at least 99.6% effective in eliminating both adult and immature stages of 14 nematode species, including Ostertagia ostertagi, Haemonchus placei, Cooperia oncophora, and the lungworm Dictyocaulus viviparus. nih.gov Further studies in Latin America confirmed an efficacy of at least 99.9% against the adult stages of numerous nematode species and against the inhibited larval forms of several key parasites. nih.gov

Doramectin's persistent efficacy has also been a focus of research. In calves experimentally challenged with nematode larvae, a single treatment significantly reduced the establishment of new infections. For instance, worm burdens of O. ostertagi were reduced by 99.9% after a 21-day challenge period, and D. viviparus burdens were reduced by 100% over the same period. doi.orgtdl.org

Studies in rabbits have also been conducted to evaluate efficacy against ectoparasites. In rabbits experimentally infested with the ear mite Psoroptes cuniculi, treatment with doramectin resulted in a significant reduction in the number of live mites. nih.govicm.edu.plsemanticscholar.orgresearchgate.net

The table below details the efficacy of doramectin in various mammalian preclinical models.

Table 3: Efficacy of Doramectin in Mammalian Preclinical Models| Model Organism | Target Parasite | Efficacy (% Reduction in Worm Burden) |

|---|---|---|

| Cattle | Ostertagia ostertagi (adult & immature) | ≥99.6% nih.gov |

| Cattle | Haemonchus placei (adult & immature) | ≥99.6% nih.gov |

| Cattle | Cooperia oncophora (adult & immature) | ≥99.6% nih.gov |

| Cattle | Dictyocaulus viviparus (adult & immature) | ≥99.6% nih.gov |

| Cattle | Ostertagia ostertagi (inhibited larvae) | ≥99.9% nih.gov |

| Rabbit | Psoroptes cuniculi (ear mite) | Significant reduction in mite count. nih.govicm.edu.plsemanticscholar.org |

Dose-Response Characterization in Preclinical Settings

Dose-response studies are fundamental to determining the optimal concentration of a compound to achieve maximum efficacy. For avermectins, these studies have been conducted in various preclinical models.

In a study on rabbits infested with the ear mite Psoroptes cuniculi, the effect of different doses of doramectin was evaluated. A single dose of 200 µg/kg body weight showed a very low effect, whereas doubling the dose to 400 µg/kg body weight resulted in a significant improvement and a substantial decrease in the number of mites. nih.govicm.edu.plsemanticscholar.orgresearchgate.net Another study in rabbits infested with Sarcoptes scabiei found that three subcutaneous injections at a dosage of 400 µg/kg were effective for complete recovery. cabidigitallibrary.org

The nematicidal activity of Avermectin B2a-23-one against Meloidogyne incognita was shown to be dose-dependent, with the compound's effects being inhibited by GABA antagonists, which provides insight into its mechanism of action. nih.gov In field trials against root-knot nematodes in tomatoes, the nematicide emamectin (B195283) benzoate, an avermectin derivative, showed that higher doses resulted in greater control efficacy and increased crop yields. plos.org

The table below provides examples of dose-response findings for avermectin compounds in preclinical settings.

Table 4: Dose-Response Characterization of Avermectins| Compound | Model/Organism | Dose | Observed Effect |

|---|---|---|---|

| Doramectin | Rabbit / Psoroptes cuniculi | 200 µg/kg | Low efficacy. nih.govicm.edu.plsemanticscholar.org |

| Doramectin | Rabbit / Psoroptes cuniculi | 400 µg/kg | Significant reduction in mite count. nih.govicm.edu.plsemanticscholar.org |

| Doramectin | Rabbit / Sarcoptes scabiei | 400 µg/kg (3 injections) | Complete recovery. cabidigitallibrary.org |

| Emamectin Benzoate | Tomato / Meloidogyne incognita | Increasing soil application rates | Increased control efficacy and crop yield. plos.org |

Structural Analogs, Derivatives, and Structure Activity Relationships of C 076a Sub 2a

Synthesis and Modification of C-076A(sub 2a) Derivatives

The chemical structure of C-076A(sub 2a) offers several reactive sites for modification, including the hydroxyl groups on the aglycone and the oleandrose (B1235672) sugar moieties. Researchers have capitalized on these sites to generate a variety of derivatives.

A key approach to synthesizing C-076A(sub 2a) derivatives involves the acylation of its hydroxyl groups. For instance, the acetylation of Avermectin (B7782182) A2a has been systematically studied to produce a range of acetylated derivatives. nih.gov These reactions typically yield mono- and di-acetylated products, with the primary sites of acetylation being the 4"- and 23-hydroxyl groups. nih.gov The conditions of the acetylation reaction can be controlled to favor the formation of specific derivatives. nih.gov

Beyond simple acylation, other modifications have been explored for closely related avermectins, which can be extrapolated to C-076A(sub 2a). For Avermectin B2a, derivatives containing a hydrazide structure have been synthesized. nyxxb.cn This process involves the oxidation of the 23-hydroxyl group to a carbonyl, followed by reaction with various hydrazides, such as m-bromobenzoyl hydrazine (B178648) and isonicotinic hydrazine. nyxxb.cn Such synthetic strategies highlight the versatility of the avermectin scaffold for chemical derivatization.

Structure-Activity Relationship (SAR) Studies for Optimized Potency

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the C-076A(sub 2a) molecule influence its biological activity. These studies have revealed several key insights into the pharmacophore of this class of compounds.

Research on acetylated derivatives of Avermectin A2a has demonstrated that the position of acylation significantly impacts anthelmintic activity. nih.gov Specifically, 4"-acylated derivatives of Avermectin A2a have shown promising anthelmintic properties. nih.gov This suggests that the 4"-hydroxyl group of the oleandrose sugar is a critical site for modification to enhance potency. nih.gov Conversely, modifications at the 5-hydroxy group, or its removal through aromatization, lead to a significant decrease in anthelmintic activity. nih.gov This indicates that the 5-hydroxy group is essential for the biological function of the molecule. nih.gov

The following table summarizes the anthelmintic activity of various acetylated derivatives of Avermectin A2a:

| Compound | Modification | Relative Anthelmintic Potency |

| Avermectin A2a | Unmodified parent compound | Baseline |

| 4"-acetyl-Avermectin A2a | Acetylation at the 4"-hydroxyl group | Good |

| 23-acetyl-Avermectin A2a | Acetylation at the 23-hydroxyl group | Moderate |

| 4",23-diacetyl-Avermectin A2a | Diacetylation at the 4"- and 23-hydroxyl groups | Variable |

| 5-O-modified Avermectin A2a | Modification or removal of the 5-hydroxyl group | Drastically Reduced |

Data synthesized from research on avermectin acyl derivatives. nih.gov

SAR studies on other avermectin derivatives have also provided valuable information. For example, in a series of avermectin B2a derivatives with a hydrazide structure, the nature of the substituent on the hydrazide moiety was found to influence insecticidal activity. nyxxb.cn Derivatives with m-bromobenzoyl hydrazine and isonicotinic hydrazine showed higher mortality rates against diamondback moths compared to those with benzene (B151609) sulfonyl hydrazide or methoxy (B1213986) formyl hydrazine. nyxxb.cn This highlights the importance of the electronic and steric properties of the substituents in determining biological efficacy.

Rational Design and Development of Novel C-076A(sub 2a) Analogs

The insights gained from SAR studies have paved the way for the rational design of novel C-076A(sub 2a) analogs with potentially improved therapeutic profiles. The goal of rational design is to make targeted modifications to the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

One of the key strategies in the rational design of avermectin analogs is the modification of the terminal sugar moiety. nih.gov The demonstrated importance of the 4"-position in Avermectin A2a suggests that the design of novel analogs could focus on introducing a variety of functional groups at this position to optimize interactions with the target receptor. nih.gov

Furthermore, the development of hybrid molecules, where a portion of the C-076A(sub 2a) structure is combined with other pharmacophores, represents another avenue for rational design. This approach aims to create bifunctional molecules that can interact with multiple targets or have enhanced mechanisms of action.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the structure-activity relationships of complex molecules like C-076A(sub 2a) and guiding the rational design of new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the molecular basis of biological activity.

QSAR studies on avermectin analogues have shown that molecular shape, size, connectivity, and electronic distribution have a substantial impact on insecticidal potency. researchgate.net These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors that influence activity, QSAR can help predict the potency of novel, unsynthesized analogs.

Molecular docking simulations can be used to visualize and analyze the binding of C-076A(sub 2a) and its derivatives to their biological targets, such as glutamate-gated chloride channels. nih.gov These simulations can help to explain the observed SAR at a molecular level, for example, by showing how a modification at the 4"-position might lead to a more favorable binding interaction. This understanding can then be used to rationally design new analogs with improved binding affinity and, consequently, higher potency.

Fermentation and Production Methodologies for C 076a Sub 2a

Optimization of Fermentation Parameters for Streptomyces avermitilis

The biosynthesis of C-076A₂ₐ is a secondary metabolic process, highly sensitive to the environmental conditions of the fermentation. brieflands.comresearchgate.net Optimization of physical and chemical parameters is critical for enhancing productivity. Key parameters that are closely regulated include temperature, pH, inoculum size, and fermentation duration.

Detailed research findings have identified specific optimal conditions for avermectin (B7782182) production. For instance, studies have shown that maintaining the temperature around 28°C to 31°C is ideal. brieflands.comresearchgate.netresearchgate.net The pH of the medium is typically adjusted to a neutral range, approximately 7.0 to 7.2, to support maximum yield. brieflands.comresearchgate.net The size of the inoculum, which is the initial introduction of the microbial culture to the fermentation medium, also plays a vital role, with studies indicating that an inoculum size of around 10% (v/v) can lead to the highest production levels. brieflands.comresearchgate.net The fermentation is typically carried out over a period of 10 to 15 days to allow for sufficient accumulation of the secondary metabolite. brieflands.comresearchgate.net

| Parameter | Optimal Range/Value | Reference Strain/Study |

|---|---|---|

| Temperature | 28°C | S. avermitilis NRRL 8165 researchgate.net |

| Temperature | 31°C | S. avermitilis 41445 brieflands.comresearchgate.net |

| pH | 7.0 | S. avermitilis 41445 brieflands.comresearchgate.net |

| pH | 7.3 ± 0.2 | S. avermitilis NRRL 8165 brieflands.com |

| Inoculum Size | 10% (v/v) | S. avermitilis 41445 brieflands.comresearchgate.net |

| Inoculum Size | 20% (v/w) | S. avermitilis NRRL 8165 (Solid State) researchgate.net |

| Incubation Period | 10 days | S. avermitilis 41445 brieflands.comresearchgate.net |

| Incubation Period | 15 days | S. avermitilis NRRL 8165 (Solid State) researchgate.net |

Upstream Processing and Media Formulation for Biosynthesis

Upstream processing encompasses the preparation of the microorganism and the formulation of the culture medium to ensure robust growth and high productivity. The process begins with the cultivation of a high-quality spore suspension of S. avermitilis, which is then used to inoculate a seed medium. brieflands.comdaneshyari.com This seed culture is grown for a period, typically 48 hours, to achieve an active and dense microbial population before it is transferred to the main production fermenter. daneshyari.com

The composition of the fermentation medium is a cornerstone of successful avermectin production. Carbon and nitrogen sources are the primary nutritional components required. brieflands.com Starches, such as corn starch or soluble starch, are widely reported as superior carbon sources for avermectin biosynthesis. brieflands.comnih.govnih.gov Complex nitrogen sources like yeast extract, soybean meal, and corn steep liquor are commonly employed to provide essential amino acids and growth factors. brieflands.comdaneshyari.com Response surface methodology has been used to optimize the concentrations of these key components, with studies identifying optimal levels of corn starch around 149.57 g/L and yeast extract at 8.92 g/L for maximizing yields. nih.govresearchgate.net Mineral salts such as CaCO₃, MgSO₄, and K₂HPO₄ are also included to maintain pH and provide essential ions. brieflands.commdpi.com

| Component | Function | Example Concentration (g/L) | Source Medium |

|---|---|---|---|

| Corn Starch | Carbon Source | 149.57 | Optimized Medium nih.govresearchgate.net |

| Yeast Extract | Nitrogen Source | 8.92 | Optimized Medium nih.govresearchgate.net |

| Soybean Meal | Nitrogen Source | 3.5 | Complex Medium daneshyari.com |

| KH₂PO₄ | Phosphorus Source / Buffer | 0.5 | Complex Medium daneshyari.com |

| CaCO₃ | pH Buffering | 2.0 - 7.0 | Various Media brieflands.commdpi.com |

| MgSO₄ | Magnesium Source | 0.4 - 5.0 | Various Media researchgate.netmdpi.com |

Downstream Processing and Purification Techniques

Following the fermentation phase, the target compound C-076A₂ₐ must be separated from the microbial biomass and other components of the fermentation broth. This multi-step process is known as downstream processing. Since avermectins are primarily intracellular metabolites, the first step involves separating the cell biomass from the supernatant, typically via centrifugation or filtration. brieflands.com

The extraction of the avermectin complex from the cell pellet is then performed using organic solvents. Methanol (B129727) is commonly used for the initial extraction. brieflands.comgoogle.com The mixture is agitated to ensure the complete dissolution of the intracellular product, followed by another centrifugation step to remove the cell debris. brieflands.com Further purification may involve subsequent solvent extractions with agents like ethyl acetate (B1210297), followed by concentration under reduced pressure. google.com

Crystallization is a key technique for purifying and isolating the avermectin components. google.comgoogle.com This process involves dissolving the crude extract in a specific solvent system, such as a hexane/ethanol or hexane/methanol mixture, and inducing crystal formation by controlling temperature and agitation. google.comgoogle.com The crystals are then recovered by filtration. google.com For higher purity, recrystallization steps can be repeated. google.com Chromatographic methods, such as reverse-phase adsorption chromatography or high-performance liquid chromatography (HPLC), are also employed for the final purification and separation of the individual avermectin homologues like C-076A₂ₐ. daneshyari.comgoogle.com

| Step | Method | Solvents/Materials | Purpose |

|---|---|---|---|

| 1. Biomass Separation | Centrifugation / Filtration | N/A | Separate cells from broth brieflands.com |

| 2. Primary Extraction | Solvent Extraction | Methanol, Acetone | Extract avermectins from biomass brieflands.comgoogle.com |

| 3. Secondary Extraction | Solvent Extraction | Ethyl Acetate | Further concentrate the product google.com |

| 4. Crude Purification | Crystallization | Hexane/Ethanol, Hexane/Methanol | Isolate crude avermectin crystals google.comgoogle.com |

| 5. Final Purification | Recrystallization / Chromatography (HPLC) | Various Solvents | Achieve high purity and separate homologues daneshyari.comgoogle.com |

Bioreactor Design and Scaling for Industrial Production

For commercial-scale production, the fermentation of S. avermitilis is conducted in large, industrial bioreactors (fermenters), which can be as large as 50 liters or more. daneshyari.com These bioreactors are designed to provide a sterile, controlled environment, with systems for monitoring and regulating key parameters such as temperature, pH, agitation, and aeration. daneshyari.com

A critical factor in bioreactor performance is the management of dissolved oxygen (DO) tension. daneshyari.comnih.gov Higher DO levels (greater than 20% saturation) have been shown to be favorable for both the formation of microbial pellets and the production of avermectin. daneshyari.comnih.gov The morphology of S. avermitilis in submerged culture—whether it grows as dispersed filaments or as distinct pellets—significantly impacts the process. Pellet formation is often preferred as it can lead to lower viscosity of the broth, which in turn improves mass and oxygen transfer. daneshyari.com The bioreactor design, including the type of impellers (e.g., six-bladed turbines, screw propellers) and the aeration strategy (air flow rate), is engineered to maintain optimal DO levels and support the desired mycelial morphology for maximizing the yield of C-076A₂ₐ and other avermectins. daneshyari.com

Analytical Methodologies for C 076a Sub 2a Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the separation and analysis of C-076A(sub 2a) and other avermectins. usda.govmdpi.com These techniques offer high resolution, enabling the separation of the structurally similar avermectin (B7782182) components from each other and from complex matrix interferences.

Reversed-phase chromatography is the most common approach, utilizing C8 or C18 columns. scielo.brfda.gov The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water. scielo.brresearchgate.net Gradient elution is often employed to achieve optimal separation of the various analytes. mdpi.com

Detection methods coupled with HPLC/UHPLC vary. Diode Array Detection (DAD) is used for quantification, with avermectins exhibiting a characteristic UV absorbance maximum around 245-250 nm. scielo.brresearchgate.netresearchgate.net For enhanced sensitivity and specificity, fluorescence detection (FLD) is also widely used. rsc.org This requires a pre-column derivatization step, often with trifluoroacetic anhydride, to convert the non-fluorescent avermectins into highly fluorescent derivatives. rsc.orgmdpi.com

| Technique | Column | Mobile Phase | Flow Rate | Detector | Wavelength/Settings | Reference |

|---|---|---|---|---|---|---|

| HPLC-DAD | Phenomenex® Gemini C18 (150 × 4.60 mm, 5 µm) | Acetonitrile: Methanol: Ultrapure water (53: 35: 12, v/v/v) | 1.2 mL/min | DAD | 250 nm | scielo.br |

| HPLC-FLD | C18 column (details not specified) | (Not specified) - requires derivatization with trifluoroacetic anhydride | (Not specified) | FLD | Ex: 361 nm, Em: 465 nm | rsc.org |

| UHPLC | Acquity UPLC™ BEH C18 (50 × 2.1 mm, 1.7 µm) | A: Ammonium (B1175870) formate (B1220265) 10 mmol/L; B: Methanol 0.1% formic acid (Gradient) | 0.225 mL/min | MS/MS | (Not applicable) | mdpi.com |

| UHPLC-FLD | Infinity Lab Poroshell 120 EC-C18 | Acetonitrile and water | 1.0 mL/min | FLD | Ex: 365 nm, Em: 465 nm | mdpi.com |

Spectroscopic Methods for Structural Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of C-076A(sub 2a).

UV-Visible (UV-Vis) Spectroscopy: As mentioned, avermectins possess a distinct chromophore that allows for their detection and quantification using UV-Vis spectroscopy. The absorption maximum is consistently reported around 245 nm, which is utilized in both standalone spectrophotometric assays and as a detection method in HPLC. researchgate.netnih.gov This method is particularly useful for monitoring avermectin production during fermentation processes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of avermectins and their impurities. nih.gov Techniques such as 1H-NMR provide detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the precise determination of its complex stereochemistry. iajpr.combiophysics.se It is a key method for confirming the identity of isolated compounds and characterizing novel derivatives or process-related impurities. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For C-076A(sub 2a) and its analogues, it can be used to identify key structural features such as hydroxyl (-OH), carbonyl (C=O) from the ester and lactone rings, and C-O-C ether linkages. iajpr.com

| Method | Application | Key Parameters / Observations | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Quantification, HTS, HPLC Detection | Strong absorption peak at ~245 nm | researchgate.netnih.gov |

| NMR Spectroscopy | Structural Elucidation, Impurity Identification | Provides detailed 1H and 13C chemical shifts for structural confirmation | nih.govbiophysics.se |

| IR Spectroscopy | Functional Group Identification | Characteristic peaks for -OH, C=O, and C-O-C functional groups | iajpr.com |

Mass Spectrometry Applications in C-076A(sub 2a) Analysis

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the gold standard for trace-level detection, quantification, and confirmation of C-076A(sub 2a) and other avermectins. nih.gov Its high sensitivity and selectivity make it the preferred method for residue analysis in complex matrices like animal tissues and agricultural products. usda.govmdpi.comfda.gov

LC-MS/MS methods typically use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). fda.govnih.govusda.gov ESI is common and can be operated in both positive and negative ion modes. In positive mode, avermectins often form ammonium [M+NH₄]⁺ or sodium [M+Na]⁺ adducts, while protonated molecules [M+H]⁺ can also be observed. mdpi.comfda.gov The negative ion mode is also effective for detection. nih.gov

The tandem MS capability (MS/MS) allows for highly specific quantification through Multiple Reaction Monitoring (MRM). fda.gov In MRM, a specific precursor ion for the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This process drastically reduces background noise and enhances confidence in the identification of the compound.

| Technique | Ionization Mode | Precursor Ion Monitored | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Positive ESI | [M+H]⁺ or [M+NH₄]⁺ | Residue analysis in game meats | fda.gov |

| LC-MS/MS | Negative ESI | (Not specified) | Confirmatory analysis in milk | nih.gov |

| LC/APCI/MS | APCI | (Not specified) | Confirmation in liver and muscle | usda.gov |

| UHPLC-MS/MS | Positive ESI | [M+NH₄]⁺ and [M+H]⁺ | Residue analysis in crops | mdpi.com |

Development of High-Throughput Detection Methods

The need to screen large numbers of samples, particularly in strain improvement programs and residue monitoring, has driven the development of high-throughput screening (HTS) methods. researchgate.net For screening S. avermitilis cultures, protocols have been miniaturized into 96-deep-well microplate formats. nih.gov Avermectin production can be rapidly assessed by measuring the UV absorbance at 245 nm directly from the microplate, allowing for the analysis of a full plate in under 10 minutes. nih.gov

Furthermore, the integration of automated sample extraction systems with rapid LC-MS/MS analysis has created high-throughput workflows for quantifying avermectins in biological matrices like plasma and whole blood. wellcomeopenresearch.org Phenotypic screening using model organisms such as Caenorhabditis elegans has also been adapted to HTS formats to discover new compounds with anthelmintic activity, a field pioneered by the discovery of avermectins. mdpi.com While not a direct detection method for C-076A(sub 2a), these HTS systems are crucial for the broader discovery and development of related compounds. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.